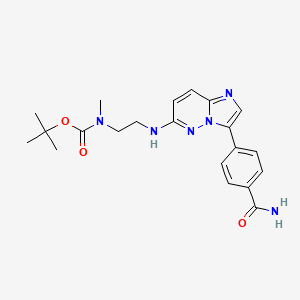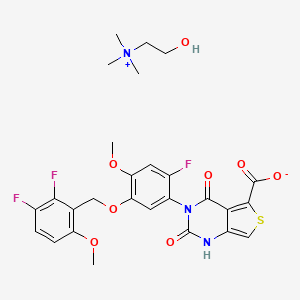
LP-922761
Übersicht
Beschreibung
LP-922761 ist ein potenter, selektiver und oral wirksamer Inhibitor der Adapterprotein-2-assoziierten Kinase 1 (AAK1). Es hat auch signifikante inhibitorische Wirkungen auf die BMP-2-induzierbare Proteinkinase (BIKE) gezeigt. Die Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von neuropathischen Schmerzen .
Wissenschaftliche Forschungsanwendungen
LP-922761 has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of AAK1 and BIKE.
Biology: The compound is utilized in biological assays to understand its effects on cellular processes.
Medicine: this compound has shown promise as a therapeutic agent for treating neuropathic pain.
Industry: While primarily used in research, this compound’s potential therapeutic applications could lead to its use in pharmaceutical development
Wirkmechanismus
Target of Action
LP-922761 is a potent, selective, and orally active inhibitor of the adapter protein-2 associated kinase 1 (AAK1) . AAK1 is a key modulator of neuropathic pain . This compound also inhibits the BMP-2-inducible protein kinase (BIKE) .
Mode of Action
This compound interacts with AAK1 and BIKE, inhibiting their activity . The inhibition of AAK1 leads to a reduced response to persistent pain .
Biochemical Pathways
The inhibition of AAK1 by this compound affects the signaling pathways engaged in peripheral nociceptors, which are neurons that sense pain. This interference causes these neurons to become less excitable, reducing the sensation of pain .
Pharmacokinetics
In mice, this compound has a brain to plasma ratio of 0.007, indicating that this compound is essentially restricted to the peripheral compartment .
Result of Action
The inhibition of AAK1 by this compound leads to a reduced response to persistent pain . In animal models, this compound has been shown to cause a reduced pain response and reverse fully established pain behavior .
Action Environment
The action of this compound is influenced by its environment. For instance, its ability to cross the blood-brain barrier is limited, which restricts its action to the peripheral compartment . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as tissue type and the presence of biological barriers .
Biochemische Analyse
Biochemical Properties
LP-922761 plays a significant role in biochemical reactions, primarily as an inhibitor of AAK1 . It interacts with AAK1, a key enzyme involved in endocytosis, a process that allows cells to intake biomolecules . This compound also inhibits BMP-2-inducible protein kinase (BIKE), but exhibits no significant activity at cyclin G-associated kinase (GAK), opioid, adrenergic α2, or GABAa receptors .
Cellular Effects
This compound influences cell function by modulating the activity of AAK1 . By inhibiting AAK1, this compound can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of AAK1 . It binds to AAK1, thereby preventing the kinase from phosphorylating its substrates. This can lead to changes in gene expression and disrupt cellular signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
As an AAK1 inhibitor, it likely interacts with enzymes and cofactors involved in the endocytosis pathway .
Transport and Distribution
Given its role as an AAK1 inhibitor, it may interact with transporters or binding proteins involved in endocytosis .
Subcellular Localization
As an AAK1 inhibitor, it is likely to be found wherever AAK1 is present within the cell
Vorbereitungsmethoden
Die Synthese von LP-922761 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die Methode zur Herstellung der Mutterlauge beinhaltet das Lösen von 2 mg des Arzneimittels in 50 μL Dimethylsulfoxid (DMSO), um eine Konzentration von 40 mg/mL zu erreichen . Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber es ist für Forschungszwecke bei verschiedenen Lieferanten erhältlich .
Analyse Chemischer Reaktionen
LP-922761 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von AAK1 und BIKE zu untersuchen.
Biologie: Die Verbindung wird in biologischen Assays verwendet, um ihre Auswirkungen auf zelluläre Prozesse zu verstehen.
Medizin: this compound hat sich als vielversprechendes Therapeutikum zur Behandlung von neuropathischen Schmerzen erwiesen.
Industrie: Obwohl this compound hauptsächlich in der Forschung eingesetzt wird, könnten seine potenziellen therapeutischen Anwendungen zu seiner Verwendung in der pharmazeutischen Entwicklung führen
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung von AAK1, einer Kinase, die an verschiedenen zellulären Prozessen beteiligt ist. Die Hemmung von AAK1 führt zu einer Reduktion der Schmerzreaktionen, insbesondere in Modellen für neuropathische Schmerzen. Die Verbindung hemmt auch BIKE, eine weitere Kinase mit ähnlichen Funktionen. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Modulation der neuronalen Aktivität im Rückenmark und die Hemmung von α2-adrenergen Rezeptoren .
Vergleich Mit ähnlichen Verbindungen
LP-922761 ist einzigartig in seiner Selektivität und Potenz als AAK1-Inhibitor. Zu ähnlichen Verbindungen gehören:
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-21(2,3)30-20(29)26(4)12-11-23-17-9-10-18-24-13-16(27(18)25-17)14-5-7-15(8-6-14)19(22)28/h5-10,13H,11-12H2,1-4H3,(H2,22,28)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQNYIHMAZLJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)




![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)


![Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester](/img/structure/B608577.png)




